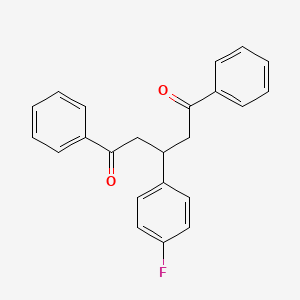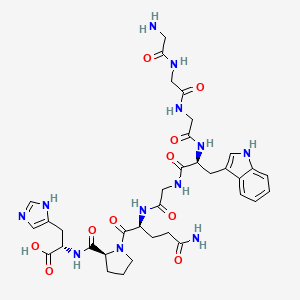
Glycylglycylglycyl-L-tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycylglycylglycyl-L-tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidine is a synthetic peptide composed of multiple amino acids. This compound is of interest due to its potential applications in various fields such as biochemistry, pharmacology, and materials science. The sequence of amino acids in this peptide includes glycine, tryptophan, glutamine, proline, and histidine, each contributing unique properties to the overall structure and function of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycylglycyl-L-tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, often protected by a temporary protecting group, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group for the next coupling reaction.
Coupling: The next amino acid, also protected, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this peptide may involve automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple synthesis cycles efficiently, ensuring high yield and purity. Additionally, advancements in peptide synthesis technologies, such as microwave-assisted SPPS, can further enhance the efficiency and scalability of production.
Analyse Des Réactions Chimiques
Types of Reactions
Glycylglycylglycyl-L-tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidine can undergo various chemical reactions, including:
Oxidation: The tryptophan and histidine residues can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under controlled conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Reagents like carbodiimides or succinimidyl esters facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine, while reduction of disulfide bonds results in free thiol groups.
Applications De Recherche Scientifique
Glycylglycylglycyl-L-tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its potential role in cellular signaling pathways and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases such as Alzheimer’s and cancer.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Mécanisme D'action
The mechanism of action of Glycylglycylglycyl-L-tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream effects. For example, the tryptophan residue may interact with serotonin receptors, influencing neurotransmission.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycyl-L-prolyl-L-glutamic acid (GPE): A neuroprotective tripeptide with similar amino acid composition.
Glycylglycylglycyl-L-tryptophyl-L-tryptophyl-L-glutaminyl-L-prolyl-L-tyrosyl-L-seryl-L-valyl-L-glutaminyl: Another peptide with a similar sequence but different functional properties.
Uniqueness
Glycylglycylglycyl-L-tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidine is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical and biophysical properties
Propriétés
Numéro CAS |
649572-20-3 |
|---|---|
Formule moléculaire |
C35H46N12O10 |
Poids moléculaire |
794.8 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[2-[[(2S)-2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C35H46N12O10/c36-12-28(49)40-15-29(50)41-16-30(51)45-24(10-19-13-39-22-5-2-1-4-21(19)22)32(53)42-17-31(52)44-23(7-8-27(37)48)34(55)47-9-3-6-26(47)33(54)46-25(35(56)57)11-20-14-38-18-43-20/h1-2,4-5,13-14,18,23-26,39H,3,6-12,15-17,36H2,(H2,37,48)(H,38,43)(H,40,49)(H,41,50)(H,42,53)(H,44,52)(H,45,51)(H,46,54)(H,56,57)/t23-,24-,25-,26-/m0/s1 |
Clé InChI |
MYENWHFOKZYGCT-CQJMVLFOSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)CNC(=O)CN)C(=O)N[C@@H](CC4=CN=CN4)C(=O)O |
SMILES canonique |
C1CC(N(C1)C(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)CNC(=O)CN)C(=O)NC(CC4=CN=CN4)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Octyloxy)-6-{[4-(tetradecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12606204.png)
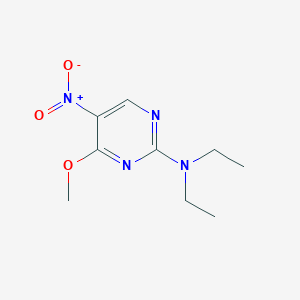
![7-[(Prop-2-yn-1-yl)oxy]-3,4-dihydroisoquinolin-1(2H)-one](/img/structure/B12606210.png)
![5,5'-Bis{4-[2-(pentyloxy)ethyl]phenyl}-2,2'-bithiophene](/img/structure/B12606213.png)
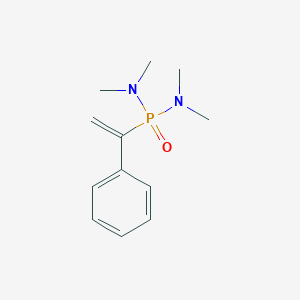

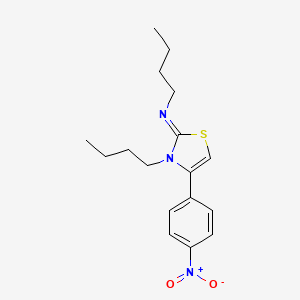

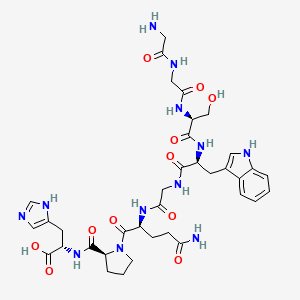

![3-[(1R,2R)-2-(methylaminomethyl)cyclohexyl]phenol;hydrochloride](/img/structure/B12606271.png)
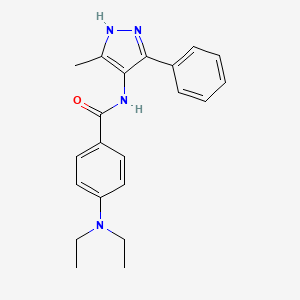
![3-[(3-Methyl-4-nitrophenoxy)methyl]-4'-(trifluoromethyl)-1,1'-biphenyl](/img/structure/B12606296.png)
